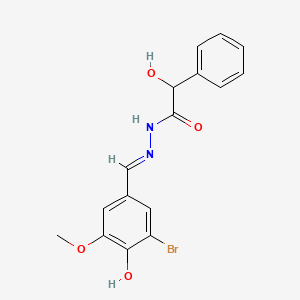
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide, also known as L-838,417, is a chemical compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential use in treating various neurological disorders.
作用机制
The exact mechanism of action of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum of the brain. Additionally, it has been found to decrease the levels of glutamate in the prefrontal cortex and hippocampus of the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more targeted studies on the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide. One potential direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to develop more efficient synthesis methods for N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide to improve its solubility and make it more accessible for lab experiments.
合成方法
The synthesis of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-phenylpropan-1-amine in the presence of triethylamine to form the amide. Finally, the isoxazole ring is introduced by reacting the amide with hydroxylamine hydrochloride and sodium acetate in acetic anhydride.
科学研究应用
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23(15-18-12-13-26-22-18)21(24)14-20(16-6-4-3-5-7-16)17-8-10-19(25-2)11-9-17/h3-13,20H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMKBFWNYIXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985329.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5985331.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![N,N-dimethyl-4-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5985344.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5985361.png)
![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)
![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)

![N-(4-chlorophenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5985413.png)